molecular formula C20H29N3O5 B14485200 N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N'-methylurea CAS No. 66203-01-8

N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N'-methylurea

Cat. No.: B14485200
CAS No.: 66203-01-8
M. Wt: 391.5 g/mol
InChI Key: PEMYTKNFGHRCKO-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with a unique structure that includes a benzofuran ring, methoxy groups, and an azepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting with the preparation of the benzofuran core. The introduction of methoxy groups and the azepine moiety requires specific reagents and conditions to ensure the desired substitutions and functionalizations are achieved. Common reagents used in these steps include methoxyating agents, azepine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azepine moiety can be reduced to form different nitrogen-containing rings.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran carboxylic acids, while reduction of the azepine moiety can produce different nitrogen-containing heterocycles.

Scientific Research Applications

N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol
  • 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(2-hydroxyphenyl)ethyl]-5-benzofuranmethanol
  • 4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-α-[2-(4-hydroxyphenyl)ethyl]-5-benzofuranmethanol

Uniqueness

N-(4,7-Dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-5-benzofuranyl)-N’-methylurea stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

CAS No.

66203-01-8

Molecular Formula

C20H29N3O5

Molecular Weight

391.5 g/mol

IUPAC Name

1-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C20H29N3O5/c1-21-20(24)22-15-16(25-2)14-8-12-27-17(14)19(26-3)18(15)28-13-11-23-9-6-4-5-7-10-23/h8,12H,4-7,9-11,13H2,1-3H3,(H2,21,22,24)

InChI Key

PEMYTKNFGHRCKO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCN3CCCCCC3)OC)OC=C2)OC

Origin of Product

United States

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